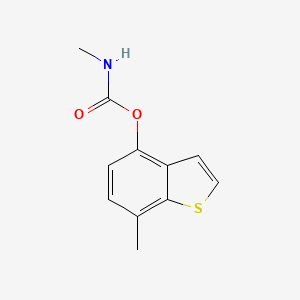

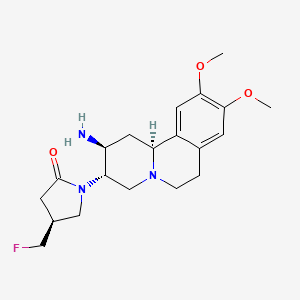

Carbamic acid, methyl-, 7-methylbenzo(b)thien-4-yl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

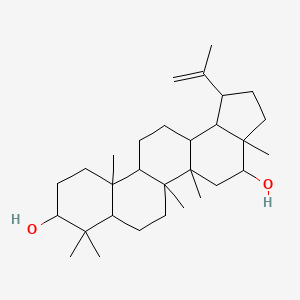

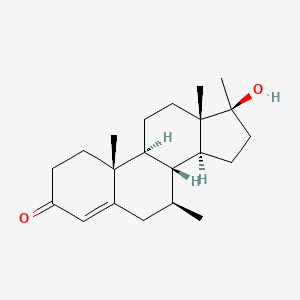

Carbamic acid, methyl-, 7-methylbenzo(b)thien-4-yl ester is an insecticide.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

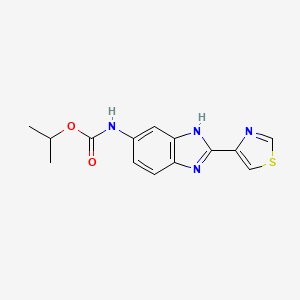

- Mebendazole hydrochloride, a stable salt of mebendazole, is synthesized using carbamic acid derivatives. The particular conformation adopted by the carbamic group contributes to the stability of the network in mebendazole hydrochloride (E. V. Brusau et al., 2008).

Pharmacological Research

- Novel 2-methylthio-3-substituted-5,6,7,8-tetrahydrobenzo(b) thieno[2,3-d]pyrimidin-4(3H)-ones, derived from carbamic acid esters, have been investigated for analgesic, anti-inflammatory, and antibacterial activities. These compounds showed significant pharmacological activity, with specific derivatives exhibiting potent analgesic and anti-inflammatory properties (V. Alagarsamy et al., 2006).

Chemical and Toxicological Analysis

- Albendazole, a derivative of carbamic acid, is studied for its decomposition in biological material. This research is crucial due to albendazole's toxic effects on humans and its widespread use in medical practice (V. K. Shormanov et al., 2021).

Synthesis of Naphtho[2,1-f]isoquinolines

- Carbamic acid esters are utilized in the Heck coupling reaction for the synthesis of naphtho[2,1-f]isoquinolines. This synthesis method includes a key step of cyclization to obtain the target compounds, demonstrating the versatility of carbamic acid derivatives in organic synthesis (M. Pampín et al., 2003).

Antibiotic Activity of Mebendazole Derivatives

- Structural modifications of mebendazole, involving carbamic acid methyl ester, aim to enhance its medicinal results by increasing activity and reducing toxicity. These derivatives are tested for antimicrobial activity against standard antibacterial and antifungal agents (K. Rathore et al., 2007).

Biomedical Applications

- The metabolism and biotransformation of flubendazole, a carbamic acid derivative, are analyzed in detail. This research is vital for understanding the pharmacokinetics of flubendazole in medical applications (M. Nobilis et al., 2007).

Enantioselective Preparation in Organic Synthesis

- Carbamic acid esters are used in the enantioselective preparation of various compounds, showcasing their role in producing chiral molecules, which is a critical aspect in the pharmaceutical industry (J. M. Goss et al., 2009).

Chemical Analysis and Reactions

- The synthesis and analysis of carbamic acid esters and their derivatives form a significant part of chemical research, focusing on their properties, reactions, and potential applications in various fields (Isamu Shiina et al., 2007, 2010).

Material Science Applications

- In the context of material science, carbamic acid derivatives are explored for their potential applications, like in the synthesis of heteroacenes, which have significant implications in electronic and photonic devices (Peng Gao et al., 2008).

Propiedades

Número CAS |

13687-28-0 |

|---|---|

Nombre del producto |

Carbamic acid, methyl-, 7-methylbenzo(b)thien-4-yl ester |

Fórmula molecular |

C11H11NO2S |

Peso molecular |

221.28 g/mol |

Nombre IUPAC |

(7-methyl-1-benzothiophen-4-yl) N-methylcarbamate |

InChI |

InChI=1S/C11H11NO2S/c1-7-3-4-9(14-11(13)12-2)8-5-6-15-10(7)8/h3-6H,1-2H3,(H,12,13) |

Clave InChI |

DQGSHBBIHDXYSZ-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=C(C=C1)OC(=O)NC)C=CS2 |

SMILES canónico |

CC1=C2C(=C(C=C1)OC(=O)NC)C=CS2 |

Apariencia |

Solid powder |

Otros números CAS |

13687-28-0 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Carbamic acid, methyl-, 7-methylbenzo(b)thien-4-yl ester |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![S-[(2R,3S,4S,6S)-6-[[(2R,3S,4S,5R,6R)-5-[(2S,4S,5S)-5-(ethylamino)-4-methoxyoxan-2-yl]oxy-4-hydroxy-6-[[(2S,5Z,9R,13Z)-9-hydroxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-2-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate](/img/structure/B1668231.png)

![5,7-dihydroxy-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B1668244.png)